

SRX3177 solubility in DMSO and other solvents

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Compound of Interest		
Compound Name:	SRX3177	
Cat. No.:	B15543064	Get Quote

Application Notes and Protocols for SRX3177

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRX3177 is a potent, triple-action inhibitor targeting Cyclin-Dependent Kinases 4 and 6 (CDK4/6), Phosphoinositide 3-Kinase (PI3K), and the Bromodomain and Extra-Terminal domain (BET) protein BRD4.[1][2] This multimodal mechanism of action allows SRX3177 to concurrently disrupt key oncogenic signaling pathways involved in cell cycle progression, cell growth, and epigenetic regulation.[2][3] These application notes provide detailed information on the solubility of SRX3177, protocols for its use in common in vitro assays, and an overview of its signaling pathway.

Solubility Data

The solubility of a compound is a critical factor for in vitro and in vivo experimental design. **SRX3177** exhibits good solubility in dimethyl sulfoxide (DMSO), a common solvent for preparing stock solutions in biological research.[4]

Table 1: Solubility of SRX3177 in DMSO



Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
DMSO	25	42.76	Ultrasonic treatment may be required. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can significantly affect solubility.[1]

General Considerations for Other Solvents:

While specific quantitative data for other organic solvents is not readily available, it is common practice to prepare high-concentration stock solutions in DMSO.[5] These stock solutions can then be diluted into aqueous media, such as cell culture medium or phosphate-buffered saline (PBS), for final experimental concentrations. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that could affect the biological system, typically recommended to be below 0.1% to 0.5%.[5] If precipitation occurs upon dilution into aqueous solutions, gentle vortexing, sonication, or warming at 37°C may help to redissolve the compound.[5]

Signaling Pathway

SRX3177 exerts its biological effects by simultaneously inhibiting three critical signaling nodes: CDK4/6, PI3K, and BRD4. This triple inhibition leads to a synergistic disruption of cancer cell signaling.

• CDK4/6 Inhibition: **SRX3177** acts as an ATP-competitive inhibitor of CDK4 and CDK6, with IC₅₀ values of <2.5 nM and 3.3 nM, respectively.[1] This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein, leading to cell cycle arrest in the G1 phase.[2]



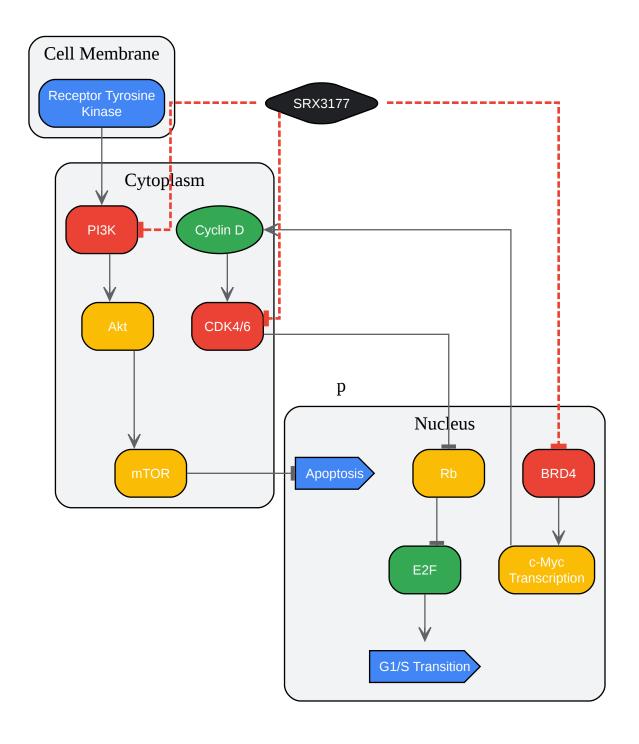




- PI3K Inhibition: The compound targets PI3Kα and PI3Kδ with IC₅₀ values of 79 nM and 83 nM, respectively.[1] Inhibition of the PI3K/Akt/mTOR pathway disrupts cell growth, proliferation, and survival signals.[2][6]
- BRD4 Inhibition: **SRX3177** inhibits the BD1 and BD2 bromodomains of BRD4 with IC₅₀ values of 33 nM and 89 nM, respectively.[1] This prevents BRD4 from binding to acetylated histones, leading to the downregulation of key oncogenes such as c-Myc and BCL2.[1][6]

The concurrent blockade of these pathways results in potent cytotoxic activity against various cancer cell lines.[1][2]





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Caption: **SRX3177** Signaling Pathway.

Experimental Protocols



Below are generalized protocols for common in vitro assays involving **SRX3177**. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: Preparation of SRX3177 Stock Solution

- Materials:
 - SRX3177 powder
 - Anhydrous Dimethyl Sulfoxide (DMSO)
 - Sterile microcentrifuge tubes
- Procedure:
 - 1. Equilibrate the **SRX3177** vial to room temperature before opening.
 - Prepare a 10 mM stock solution by dissolving the appropriate mass of SRX3177 in anhydrous DMSO. For example, to make 1 mL of a 10 mM solution, dissolve 5.84 mg of SRX3177 (MW: 584.71 g/mol) in 1 mL of DMSO.
 - 3. Vortex or sonicate at room temperature until the compound is completely dissolved.
 - 4. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
 - 5. Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: Cell Viability (CC₅₀) Assay

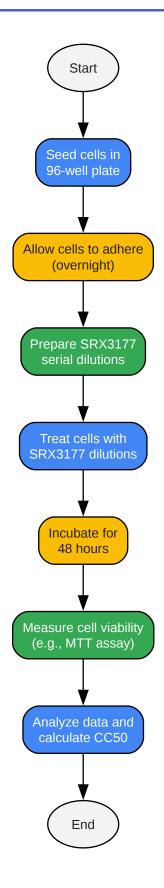
This protocol determines the concentration of **SRX3177** that causes 50% cell death.

- Materials:
 - Cancer cell line of interest
 - Complete cell culture medium
 - 96-well cell culture plates



- SRX3177 stock solution (10 mM in DMSO)
- Cell viability reagent (e.g., MTT, CellTiter-Glo®)
- Procedure:
 - Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
 - 2. Prepare serial dilutions of **SRX3177** in complete culture medium from the 10 mM stock solution. A typical concentration range to test is 0.05 μ M to 20 μ M.[1] Include a vehicle control (DMSO only) at the same final concentration as the highest **SRX3177** treatment.
 - 3. Remove the old medium from the cells and add the medium containing the different concentrations of **SRX3177**.
 - 4. Incubate the plate for a specified period, for example, 48 hours.[1]
 - 5. Measure cell viability using a suitable reagent according to the manufacturer's instructions.
 - 6. Calculate the half-maximal cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the log of the SRX3177 concentration and fitting the data to a doseresponse curve. For example, the CC₅₀ of SRX3177 in Calu-3 cells after 48 hours of treatment is 4.57 μM.[1]





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